2-(Cyclohexyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.:
Cat. No.: VC17908296
Molecular Formula: C18H29BN2O3
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29BN2O3 |
|---|---|
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | 2-cyclohexyloxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C18H29BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h14H,7-11H2,1-6H3 |
| Standard InChI Key | QMXWFDXCHCAKGO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3CCCCC3)C |
Introduction
Chemical Structure and Molecular Properties
The compound features a pyrimidine ring substituted at three positions: a cyclohexyloxy group at C-2, methyl groups at C-4 and C-6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at C-5 . The molecular formula is C₁₈H₂₉BN₂O₃, with a molecular weight of 332.2 g/mol. The boronic ester moiety enhances reactivity in Suzuki-Miyaura cross-coupling reactions, while the cyclohexyloxy group contributes to lipophilicity, influencing solubility and pharmacokinetic properties in drug candidates .
Table 1: Comparative Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₉BN₂O₃ | |
| Molecular Weight | 332.2 g/mol | |
| IUPAC Name | 2-cyclohexyloxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3CCCCC3)C |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidine core. A common approach includes:
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Halogenation: Introducing a bromine or iodine atom at C-5 of 4,6-dimethylpyrimidine .
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Borylation: Replacing the halogen with a boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .
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Cyclohexyloxy Introduction: Installing the cyclohexyloxy group via nucleophilic substitution or Mitsunobu reaction, depending on the starting material .
Microwave-assisted synthesis has been reported for analogous compounds to enhance reaction efficiency.
Analytical Characterization
Key characterization techniques include:
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Nuclear Magnetic Resonance (NMR): Confirmation of regiochemistry via heteronuclear multiple bond correlations (HMBC) .
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Mass Spectrometry: Validation of molecular weight and fragmentation patterns.
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X-ray Crystallography: Rarely reported for this compound but used for structural analogs to confirm stereochemistry .
Applications in Medicinal Chemistry
Role in Drug Discovery
The compound serves as a critical intermediate in synthesizing kinase inhibitors (e.g., BTK, DGAT1) and anticancer agents . Its boronic ester moiety enables efficient cross-coupling with aryl halides, facilitating the construction of biaryl structures common in pharmaceuticals . For example, derivatives of this compound have been used in the synthesis of AZD7687, a clinical-stage DGAT1 inhibitor .
Structure-Activity Relationships (SAR)
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Boronic Ester: Essential for target binding via reversible covalent interactions with serine hydrolases .
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Cyclohexyloxy Group: Enhances metabolic stability by reducing oxidative degradation in vivo .
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Methyl Substituents: Improve steric shielding, preventing undesired interactions.
| Hazard Statement | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation |
Environmental Considerations
Boronic esters are generally stable but may hydrolyze to boric acid in aqueous environments, necessitating proper waste disposal.
Comparative Analysis with Analogues
Table 3: Structural Analogues
Recent Research and Innovations
Radiolabeling Applications
The compound’s boron moiety has been exploited in radiolabeling for positron emission tomography (PET) tracers. For instance, ¹⁸F-labeled derivatives enable imaging of enzyme activity in vivo .
Green Synthesis Advances
Recent efforts focus on solvent-free microwave synthesis to reduce environmental impact, achieving yields >85% for related boronic esters .
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